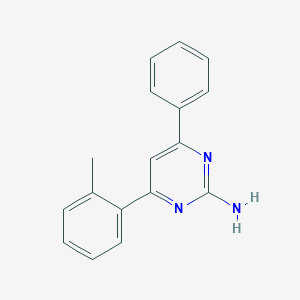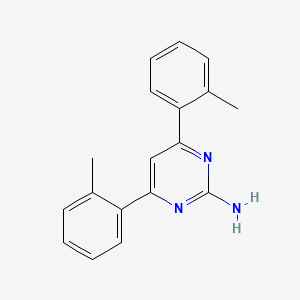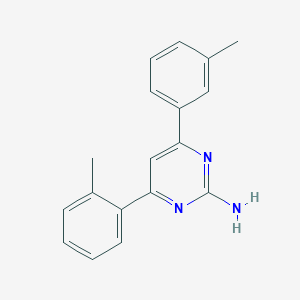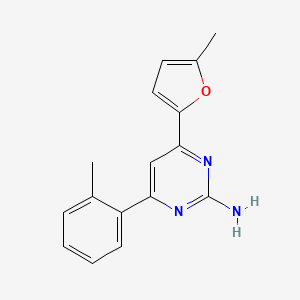
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (4-BMPP) is an organic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in drug discovery. 4-BMPP is a member of the benzodioxole family of compounds, which are known for their diverse biological activities. 4-BMPP has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In addition, 4-BMPP has been used in a variety of laboratory experiments and has been found to be a useful reagent for organic synthesis.
Aplicaciones Científicas De Investigación
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In particular, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has also been studied for its anti-inflammatory and anti-cancer effects. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used as a research tool in drug discovery and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not completely understood. However, it is believed that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to serotonin, dopamine, and norepinephrine receptors and modulates their activity. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects. In animal studies, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have anti-inflammatory and anti-cancer effects. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors and to modulate their activity. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively easy to synthesize and can be purchased from chemical suppliers. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively stable compound with a long shelf life.
However, there are some limitations to using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively new compound and its effects and mechanisms of action are still being studied. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively small molecule and may not be able to penetrate cell membranes, which may limit its therapeutic potential.
Direcciones Futuras
Given the potential therapeutic effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, future research should focus on further understanding its mechanism of action. In particular, further research should focus on understanding how 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to neurotransmitter receptors and modulates their activity. In addition, further research should focus on understanding the biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine and its potential therapeutic applications. Finally, further research should focus on developing methods to increase the bioavailability of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, such as by conjugating it to larger molecules or using nanotechnology.
Métodos De Síntesis
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-bromo-2-methylphenylpyrimidine with benzodioxole in the presence of a base. This reaction yields 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine as the main product, with other minor products such as 4-methylpyrimidine and 4-bromo-2-methylphenylbenzodioxole. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylpyrimidine with benzodioxole, the reaction of 4-hydroxy-2-methylphenylpyrimidine with benzodioxole, and the reaction of 4-methyl-2-methylphenylpyrimidine with benzodioxole.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIZLSOUGVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

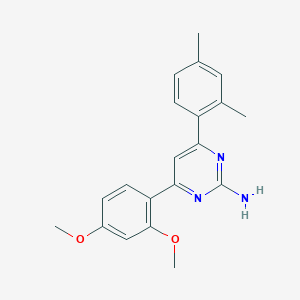
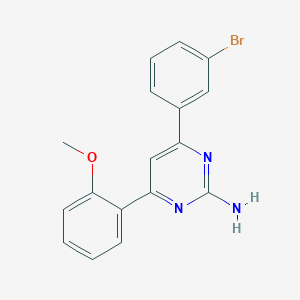




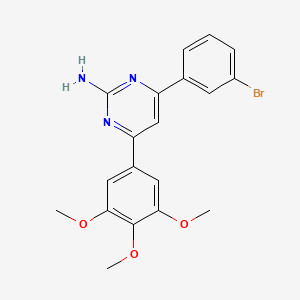
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)


